molecular formula C17H12FN3O5S2 B3410127 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide CAS No. 895470-48-1

2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Cat. No. B3410127
CAS RN: 895470-48-1
M. Wt: 421.4 g/mol
InChI Key: SVZPASDTLPDFOY-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide, also known as FSN-04, is a chemical compound that has been extensively studied for its potential therapeutic applications. FSN-04 belongs to the class of sulfonylurea compounds that have been shown to have anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide also inhibits the production of nitric oxide, which is involved in the inflammatory response. By inhibiting these pathways, 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues. 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has also been shown to reduce pain behavior in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has been extensively studied for its potential therapeutic applications, making it a suitable compound for further research. However, 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide. Another area of research is the investigation of the potential use of 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide in cancer therapy, either alone or in combination with other chemotherapeutic agents. Additionally, the development of novel drug delivery systems for 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide could improve its efficacy and reduce its limitations. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide in vivo could provide valuable information for its potential use in clinical applications.
In conclusion, 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for clinical applications.

Scientific Research Applications

2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain, arthritis, and other inflammatory diseases. 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5S2/c18-12-4-6-14(7-5-12)28(25,26)10-16(22)20-17-19-15(9-27-17)11-2-1-3-13(8-11)21(23)24/h1-9H,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZPASDTLPDFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

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